molecular formula C10H21NO2S B12999374 3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide

3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide

Cat. No.: B12999374
M. Wt: 219.35 g/mol
InChI Key: SJKSFZSJXFLVRN-UHFFFAOYSA-N
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Description

3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide is a compound belonging to the class of thietane derivatives Thietane derivatives are known for their unique ring structure, which consists of a three-carbon ring with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C. The reaction proceeds through the elimination of the thietane-1,1-dioxide ring, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium phenolates for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thietane derivatives. These products retain the core thietane ring structure, which is crucial for their biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aryloxythietane-1,1-dioxides
  • 3-Phenylsulfanylthietane-1,1-dioxides
  • 3-Alkoxy (sulfanyl)thietane-1,1-dioxides

Uniqueness

Compared to other thietane derivatives, 3-(2-(Isopentylamino)ethyl)thietane1,1-dioxide stands out due to its specific substitution pattern, which imparts unique biological activity and chemical reactivity. Its isopentylaminoethyl group enhances its interaction with biological targets, making it a more potent antidepressant compared to other thietane derivatives .

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-methylbutan-1-amine

InChI

InChI=1S/C10H21NO2S/c1-9(2)3-5-11-6-4-10-7-14(12,13)8-10/h9-11H,3-8H2,1-2H3

InChI Key

SJKSFZSJXFLVRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCCC1CS(=O)(=O)C1

Origin of Product

United States

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